2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide
Description
This compound is a pyrazolo[1,5-a]pyrazinone derivative featuring a 1,3-benzodioxol-5-yl group at the 2-position of the pyrazinone core and an N-(2,4-dimethylphenyl)acetamide side chain. Its molecular formula is C₂₄H₂₂N₄O₄, with an average molecular weight of 442.46 g/mol (calculated).
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-14-3-5-17(15(2)9-14)24-22(28)12-26-7-8-27-19(23(26)29)11-18(25-27)16-4-6-20-21(10-16)31-13-30-20/h3-11H,12-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEDJRDZOISCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article examines its structural features, synthesis, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
Structural Features
The molecular formula of the compound is with a molecular weight of approximately 416.4 g/mol. The compound contains a benzodioxole moiety, a pyrazolopyrazine core, and an acetamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.4 g/mol |
| CAS Number | 1242969-50-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological properties. The synthetic routes often include the formation of the pyrazolo[1,5-a]pyrazine scaffold followed by the introduction of the benzodioxole moiety and subsequent acetamide formation.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown activity against Mycobacterium tuberculosis (Mtb), suggesting that modifications to the pyrazolo[1,5-a]pyrazine core could enhance selectivity and potency against various bacterial strains .
In a study evaluating the antibacterial activity of related compounds, it was found that certain substitutions could modulate both efficacy and cytotoxicity without compromising microbial selectivity . These findings suggest that the compound may also possess potential as an antibacterial agent.
Anticancer Activity
The anticancer potential of similar pyrazolo[1,5-a]pyrazines has been explored extensively. Compounds with this scaffold have demonstrated inhibitory effects on cancer cell proliferation in various cell lines. For example, studies have shown that modifications in the side chains can lead to enhanced cytotoxicity against cancer cells while maintaining lower toxicity levels in normal cells .
Case Studies and Research Findings
Several studies have reported on the biological activities of compounds related to this compound:
- Antimycobacterial Activity : A series of benzodiazole-substituted compounds were synthesized and tested for their activity against Mtb. The results indicated that specific modifications led to significant improvements in selectivity for Mtb over mammalian cells .
- Cytotoxicity Studies : In vitro assays demonstrated that some derivatives exhibited promising anticancer activity against human cancer cell lines while showing minimal cytotoxic effects on normal cells . This highlights the potential for therapeutic applications in oncology.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the presence of certain functional groups significantly influences both antimicrobial and anticancer activities. For instance, the introduction of electron-withdrawing groups on the aromatic rings has been associated with increased potency .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Substituent Effects on Bioactivity: The 3-fluoro-4-methylphenyl analog () introduces fluorine, which enhances metabolic stability and lipophilicity compared to the target compound’s 2,4-dimethylphenyl group. Fluorine’s electronegativity may improve target binding in enzyme inhibition .
Core Heterocycle Variations: NAV2729 () shares a pyrazolo[1,5-a]pyrimidinone core but lacks the benzodioxole moiety. Its activity as an ARF6 inhibitor highlights the importance of the nitro and chlorophenyl groups for selectivity . secinH3 () replaces the pyrazinone with a triazole ring, demonstrating that the benzodioxole group alone is insufficient for cytohesin inhibition; the triazole and phenylthio groups are critical .
Synthetic Routes :
- Multi-component reactions (e.g., Ugi 4-CR in ) and post-cyclization modifications () are common strategies for similar compounds. The target compound likely requires regioselective substitution to install the benzodioxole and dimethylphenyl groups .
Table 2: Bioactivity Trends in Structural Analogs
- Target Compound Hypotheses : The dimethylphenyl group may enhance hydrophobic interactions in enzyme binding pockets, while the benzodioxole could mimic catechol substrates (e.g., in kinase or oxidase inhibition). Its lack of fluorine (vs. ) might reduce metabolic stability but improve synthetic accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
